

# Celecoxib-d4 CAS number and molecular weight

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## Compound of Interest

Compound Name: Celecoxib-d4

Cat. No.: B1140425

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## In-Depth Technical Guide to Celecoxib-d4

For researchers, scientists, and drug development professionals, **Celecoxib-d4** serves as a critical tool, primarily utilized as an internal standard in the bioanalytical quantification of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Its deuterated form ensures similar physicochemical properties to the parent drug while being distinguishable by mass spectrometry, enabling precise and accurate measurements in complex biological matrices.

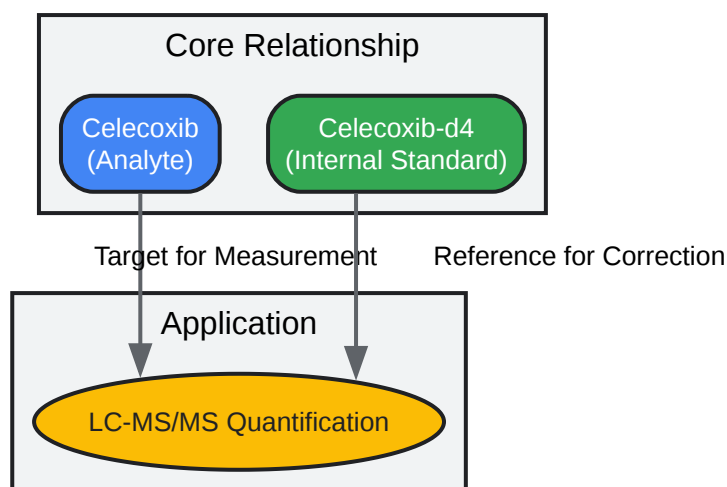
## Core Compound Data

The fundamental properties of **Celecoxib-d4** are summarized below, providing a quick reference for laboratory use.

Parameter	Value	Reference(s)
CAS Number	544686-20-6	[1][2][3][4][5]
Molecular Formula	C <sub>17</sub> H <sub>10</sub> D <sub>4</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S	[1][2][4]
Molecular Weight	385.40 g/mol	[2][4][5]
Synonyms	Celebrex-d4, 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide-d4	[2][5][6]
Unlabelled CAS No.	169590-42-5	[1]

## Logical Relationship: Analyte and Internal Standard

The utility of **Celecoxib-d4** is intrinsically linked to its relationship with Celecoxib. The following diagram illustrates this pivotal connection in bioanalytical assays.

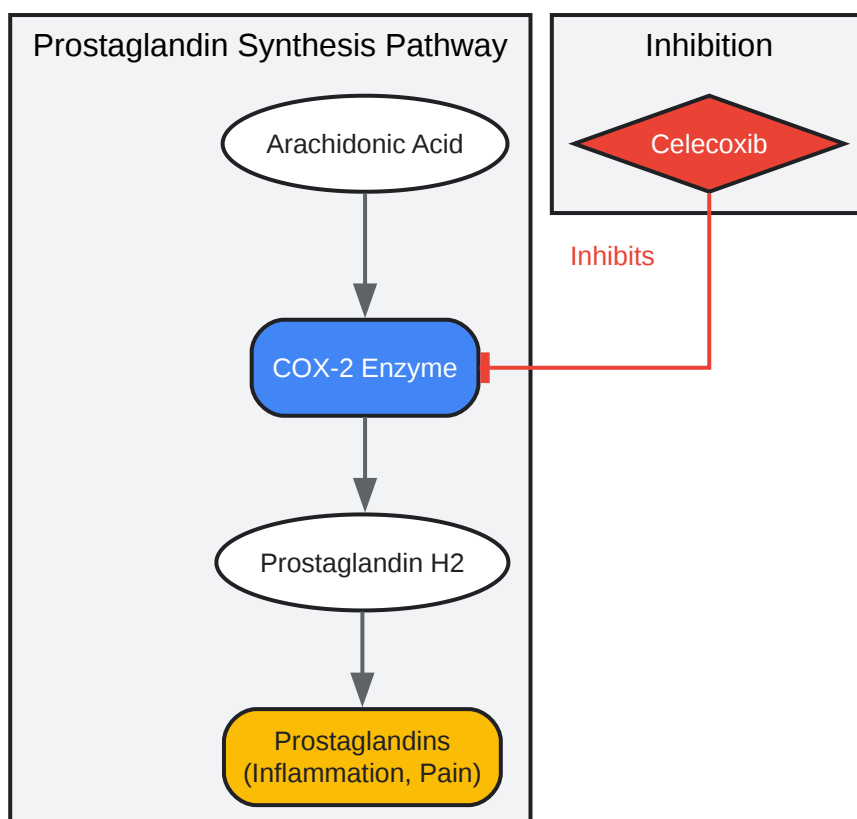


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Celecoxib and its deuterated internal standard relationship.

## Signaling Pathway: Mechanism of Action of Celecoxib

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Understanding this pathway is crucial for contextualizing its therapeutic effects and the importance of its quantification in pharmacological studies.



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Simplified signaling pathway of Celecoxib's COX-2 inhibition.

## Experimental Protocols

A detailed methodology for the quantification of Celecoxib in a biological matrix (e.g., human plasma) using **Celecoxib-d4** as an internal standard via UPLC-MS/MS is outlined below. This protocol is a composite of best practices and published methodologies.

### 1. Preparation of Stock Solutions and Standards

- **Celecoxib Stock Solution (1 mg/mL):** Accurately weigh and dissolve pure Celecoxib powder in methanol.
- **Celecoxib-d4 Internal Standard (IS) Stock Solution (1 mg/mL):** Accurately weigh and dissolve pure **Celecoxib-d4** powder in methanol.

- Working Standards: Prepare a series of working standard solutions by serial dilution of the Celecoxib stock solution with a 50:50 mixture of acetonitrile and water to achieve a calibration curve range (e.g., 0.5 ng/mL to 1000 ng/mL).
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the **Celecoxib-d4** stock solution with the same diluent.

## 2. Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for blanks, standards, quality control samples, and unknown samples.
- Pipette 100  $\mu$ L of the appropriate matrix (blank plasma, plasma spiked with calibration standards, or study sample) into the corresponding tubes.
- Add 20  $\mu$ L of the internal standard working solution to all tubes except for the blank.
- Add 300  $\mu$ L of acetonitrile (protein precipitating agent) to all tubes.
- Vortex mix for 1 minute to ensure complete protein precipitation.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Vortex briefly and centrifuge again before injection into the UPLC-MS/MS system.

## 3. UPLC-MS/MS Conditions

- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7  $\mu$ m).

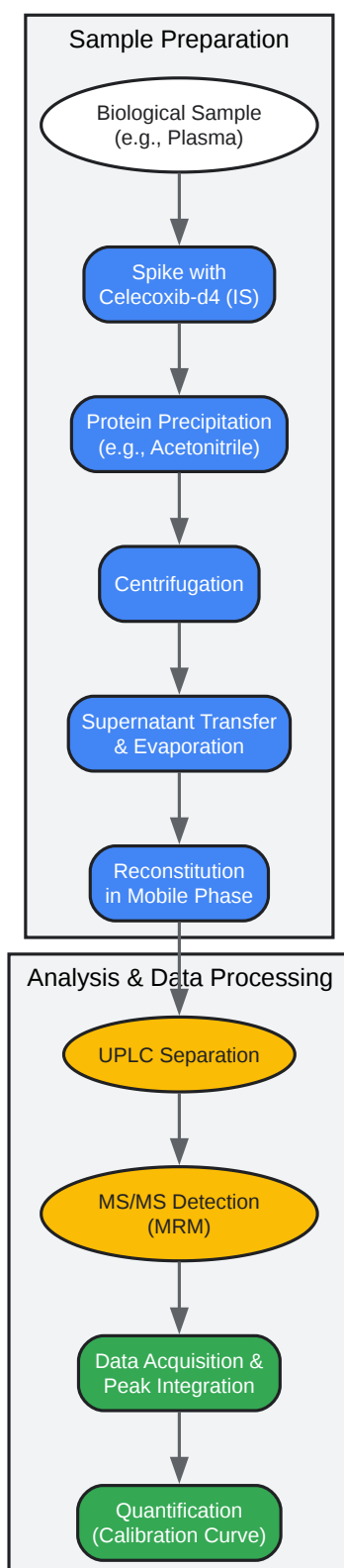
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S).
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
- MRM Transitions (example):
  - Celecoxib: Q1/Q3 (e.g., m/z 382.1 → 316.1)
  - **Celecoxib-d4**: Q1/Q3 (e.g., m/z 386.1 → 320.1)

#### 4. Data Analysis

- Integrate the peak areas for both Celecoxib and **Celecoxib-d4**.
- Calculate the peak area ratio (Celecoxib/**Celecoxib-d4**).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Determine the concentration of Celecoxib in the unknown samples by interpolation from the calibration curve.

## Experimental Workflow

The following diagram provides a visual representation of the bioanalytical workflow from sample receipt to final data analysis.



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Bioanalytical workflow for Celecoxib quantification.

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